

Application Notes and Protocols for the Analysis of 1-O-Methyljatamanin D

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Audience: Researchers, scientists, and drug development professionals.

Introduction

1-O-Methyljatamanin D is an iridoid natural product isolated from the herbs of Valeriana jatamansi.[1] As a member of the iridoid class, it represents a valuable target for spectroscopic analysis to elucidate its precise chemical structure and to develop analytical methods for its quantification in complex mixtures. This document provides detailed application notes and standardized protocols for the comprehensive analysis of **1-O-Methyljatamanin D** and related compounds using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

While specific spectral data for **1-O-Methyljatamanin D** is not publicly available, this guide outlines the expected spectral characteristics based on its chemical class and provides robust methodologies for its structural determination and analysis.

Predicted Compound Information

Based on available information for **1-O-Methyljatamanin D** and its parent compound, Jatamanin D, the following properties are predicted:



Property	Value	Source
Compound Name	1-O-Methyljatamanin D	MedchemExpress[1]
Molecular Formula	C11H16O4	Calculated from Jatamanin D (C10H14O4) + CH2
Molecular Weight	212.24 g/mol	MedchemExpress[1]
Parent Compound	Jatamanin D	PubChem
Parent Mol. Formula	C10H14O4	PubChem[2]
Parent Mol. Weight	198.22 g/mol	PubChem[2]

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structure elucidation of novel compounds. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for assigning all proton and carbon signals and establishing through-bond connectivities.

General NMR Data for Related Iridoids

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for key structural motifs found in iridoid compounds isolated from Valeriana jatamansi. These ranges can be used as a guide for the analysis of **1-O-Methyljatamanin D**.



Functional Group/Proton Environment	Typical ¹ H Chemical Shift (ppm)	Typical ¹³ C Chemical Shift (ppm)
Olefinic Protons	4.5 - 7.5	100 - 150
Acetal Protons (e.g., H-1)	4.5 - 5.5	90 - 105
Protons adjacent to Oxygen	3.5 - 4.5	60 - 80
Aliphatic Protons	1.0 - 2.5	20 - 50
Methyl Protons	0.8 - 1.5	10 - 25
Methoxy Protons (-OCH₃)	3.2 - 3.8	50 - 60
Carbonyl Carbons (Ester/Lactone)	-	165 - 180

Experimental Protocols for NMR Analysis

Sample Preparation:

- Dissolve 5-10 mg of purified **1-O-Methyljatamanin D** in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, Acetone-d₆).
- Transfer the solution to a 5 mm NMR tube.

1D NMR Spectroscopy:

- ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.
- ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy:

• COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.



- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons bearing protons.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.
- NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the stereochemistry of the molecule.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Expected Mass Spectrometry Data for 1-O-

Methyliatamanin D

Ion Type	Expected m/z	Notes
[M+H]+	213.1070	Calculated for C ₁₁ H ₁₇ O ₄ ⁺ . High-resolution mass spectrometry (HRMS) is required to confirm the elemental composition.
[M+Na] ⁺	235.0890	Calculated for C ₁₁ H ₁₆ O ₄ Na ⁺ . Often observed in electrospray ionization (ESI).
Fragment Ions	Varies	Fragmentation will depend on the ionization technique and collision energy. Common losses for iridoids include H ₂ O, CO, and side chains.



Experimental Protocol for LC-MS Analysis

Instrumentation:

 A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

- Column: A C18 reversed-phase column is typically suitable for the separation of iridoids.
- Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid to promote ionization.
- Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for analytical scale).
- Injection Volume: 1-10 μL.

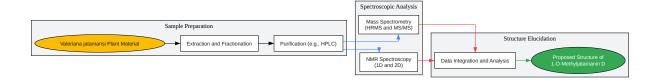
Mass Spectrometry Conditions:

- Ionization Mode: Positive ESI is generally effective for iridoids.
- Scan Range: A broad scan range (e.g., m/z 50-500) should be used for initial analysis.
- MS/MS Analysis: Data-dependent acquisition should be employed to trigger fragmentation of the most intense ions to obtain structural information.

Visualizations

Experimental Workflow for Structural Elucidation

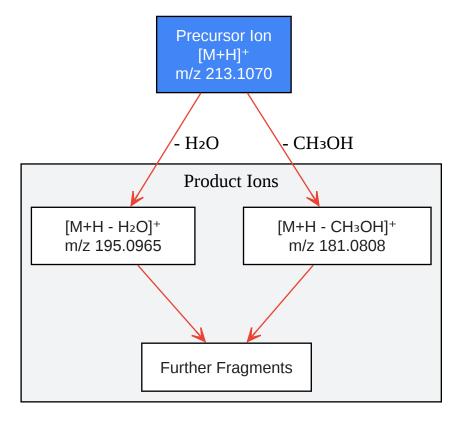




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Caption: Workflow for the isolation and structural elucidation of 1-O-Methyljatamanin D.

Logical Relationship in Mass Spectrometry Fragmentation





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Caption: Hypothetical fragmentation pathway for **1-O-Methyljatamanin D** in MS/MS.

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References

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